2-[({[1-(Acetylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-[({[1-(Acetylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a trichloroethyl group, and a benzothiophene ring. Its molecular formula is C14H17Cl3N4O2S2, and it has a molecular weight of 443.804 .
Preparation Methods
The synthesis of 2-[({[1-(Acetylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps. One common method includes the reaction of 1-(acetylamino)-2,2,2-trichloroethane with a suitable amine to form the intermediate product. This intermediate is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid under specific conditions to yield the final compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl group, leading to the formation of various derivatives.
Scientific Research Applications
2-[({[1-(Acetylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[({[1-(Acetylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific structural features. Similar compounds include:
- N-(1-(((3-(Acetylamino)anilino)carbothioyl)amino)-2,2,2-trichloroethyl)-4-methoxybenzamide
- N-(2-{[4-(Acetylamino)phenyl]sulfonyl}ethyl)acetamide
- N-(1-(((4-(Acetylamino)anilino)carbothioyl)amino)-2,2,2-trichloroethyl)-2-fluoroacetamide
These compounds share similar functional groups but differ in their overall structure and specific applications.
Properties
Molecular Formula |
C14H17Cl3N4O2S2 |
---|---|
Molecular Weight |
443.8 g/mol |
IUPAC Name |
2-[(1-acetamido-2,2,2-trichloroethyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C14H17Cl3N4O2S2/c1-6(22)19-12(14(15,16)17)21-13(24)20-11-9(10(18)23)7-4-2-3-5-8(7)25-11/h12H,2-5H2,1H3,(H2,18,23)(H,19,22)(H2,20,21,24) |
InChI Key |
WUKZAOKSQYTOLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C2=C(S1)CCCC2)C(=O)N |
Origin of Product |
United States |
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